molecular formula C17H22N6 B11291060 N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11291060
M. Wt: 310.4 g/mol
InChI Key: AKEBMKFSNTZSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-diaminopyrimidine derivatives with suitable alkylating agents can lead to the formation of the desired pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core .

Scientific Research Applications

N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C17H22N6

Molecular Weight

310.4 g/mol

IUPAC Name

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6/c1-5-8-18-17-21-15(13-10-19-23(4)16(13)22-17)20-14-7-6-11(2)9-12(14)3/h6-7,9-10H,5,8H2,1-4H3,(H2,18,20,21,22)

InChI Key

AKEBMKFSNTZSCS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.